molecular formula C7H16O3S B11956838 3-(Butylsulfonyl)propanol CAS No. 82811-18-5

3-(Butylsulfonyl)propanol

Cat. No.: B11956838
CAS No.: 82811-18-5
M. Wt: 180.27 g/mol
InChI Key: VECDOADWWZLTHR-UHFFFAOYSA-N
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Description

3-(Butylsulfonyl)propanol is an organic compound with the molecular formula C7H16O3S. It is a sulfone derivative, characterized by the presence of a butylsulfonyl group attached to a propanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfonyl)propanol typically involves the reaction of 3-chloropropanol with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the butylsulfonyl group. The reaction conditions generally include:

    Solvent: Dichloromethane or another non-polar solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonyl)propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted propanol derivatives.

Scientific Research Applications

3-(Butylsulfonyl)propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Butylsulfonyl)propanol involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can also engage in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)propanol
  • 3-(Ethylsulfonyl)propanol
  • 3-(Propylsulfonyl)propanol

Comparison

3-(Butylsulfonyl)propanol is unique due to its longer butyl chain, which can influence its physical properties such as solubility and boiling point. Compared to its shorter-chain analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications.

Properties

CAS No.

82811-18-5

Molecular Formula

C7H16O3S

Molecular Weight

180.27 g/mol

IUPAC Name

3-butylsulfonylpropan-1-ol

InChI

InChI=1S/C7H16O3S/c1-2-3-6-11(9,10)7-4-5-8/h8H,2-7H2,1H3

InChI Key

VECDOADWWZLTHR-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)CCCO

Origin of Product

United States

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